Binding Affinity (Ki) Comparison: NPS ALX Compound 4a vs. SB-271046
NPS ALX Compound 4a exhibits a Ki of 0.2 nM for the human 5-HT6 receptor, as determined by competitive radioligand binding using [3H]LSD on HEK293 cell membranes expressing the recombinant receptor [1]. This affinity is approximately 6-fold higher than that of SB-271046 (Ki = 1.2 nM), a commonly used 5-HT6 antagonist in preclinical research [2]. The 6-fold difference in Ki translates to significantly lower compound concentrations required to achieve equivalent receptor occupancy in vitro and in vivo.
| Evidence Dimension | Binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.2 nM |
| Comparator Or Baseline | SB-271046: Ki = 1.2 nM |
| Quantified Difference | 6-fold higher affinity (0.2 nM vs. 1.2 nM) |
| Conditions | HEK293 cell membranes expressing human 5-HT6 receptor; radioligand: [3H]LSD [1][2] |
Why This Matters
Higher binding affinity enables lower dosing, reducing the risk of off-target engagement and compound-related toxicity in cellular and animal models.
- [1] Isaac M, Slassi A, Xin T, et al. 6-Bicyclopiperazinyl-1-arylsulfonylindoles and 6-bicyclopiperidinyl-1-arylsulfonylindoles derivatives as novel, potent, and selective 5-HT6 receptor antagonists. Bioorg Med Chem Lett. 2000;10(15):1719-1721. PMID: 10937732. View Source
- [2] Bromidge SM, Brown AM, Clarke SE, et al. 5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): a potent, selective, and orally bioavailable 5-HT6 receptor antagonist. J Med Chem. 1999;42(2):202-205. PMID: 9925732. View Source
